(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Medicinal Chemistry Chemical Biology Synthetic Methodology

Ambiguous regiochemistry in pyrazolo[4,3-c]pyridine building blocks can derail kinase and PPI inhibitor SAR programs. This compound provides a definitive N-2 ethyl-3-hydroxymethyl substitution pattern validated in patent families targeting RIP1, cathepsin S, and TLRs. - Unambiguous N-2 ethyl regiochemistry eliminates isomer-related false SAR. - ≥98% purity with batch-specific NMR, HPLC, and GC data ensures reproducible high-throughput screening. - Bulk quantities and custom synthesis options available to support lead optimization campaigns.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1782437-03-9
Cat. No. B1474753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
CAS1782437-03-9
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1C(=C2CNCCC2=N1)CO
InChIInChI=1S/C9H15N3O/c1-2-12-9(6-13)7-5-10-4-3-8(7)11-12/h10,13H,2-6H2,1H3
InChIKeyQOXQCWRVXLQFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol – 2-Ethyl Pyrazolopyridine Building Block


The compound (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol (CAS 1782437-03-9) is a heterocyclic building block belonging to the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine class . Its molecular formula is C9H15N3O with a molecular weight of 181.23 g/mol, and it features a hydroxymethyl substituent at the 3-position of the fused bicyclic core [1]. The defining structural feature is the ethyl group attached to the N-2 position of the pyrazole ring, which distinguishes it from the regioisomeric 1-ethyl series and directly influences the compound's reactivity, physicochemical properties, and potential biological recognition [2]. This core scaffold is recognized in the patent literature as a privileged structure for kinase inhibition, modulation of toll-like receptors, and disruption of protein–protein interactions [3].

1 N-2 ethyl regioisomer provides defined SAR anchor for kinase/TLR inhibitor libraries
2 Hydroxymethyl handle enables modular derivatization at the 3-position
3 Batch-specific QC (NMR, HPLC, GC) supports reproducible parallel synthesis

2-Ethyl vs. 1-Ethyl Pyrazolopyridine Regioisomer Distinction


The pyrazolo[4,3-c]pyridine scaffold can be alkylated at either the N-1 or N-2 position of the pyrazole ring, yielding regioisomers with identical molecular formulas but profoundly different molecular recognition profiles [1]. In a systematic structure–activity relationship (SAR) study of pyrazolo[4,3-c]pyridines as PEX14–PEX5 protein–protein interaction inhibitors, compounds bearing substituents at the N-2 position exhibited distinct binding modes and activity shifts compared to their N-1 counterparts; specifically, the N-2 methyl derivative showed potency comparable to the lead, while the N-1 methyl analog was two-fold more active against the T. cruzi target, demonstrating that the regiochemistry directly controls target engagement [2]. For the (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol (CAS 1782437-03-9), the ethyl group is locked at the N-2 position, resulting in a fixed hydrogen-bonding and steric presentation that cannot be replicated by the 1-ethyl isomer (CAS 1243249-97-9) or other N-1 substituted analogs [3]. Procurement of an isomerically undefined or incorrectly substituted building block would introduce a different spatial pharmacophore, compromising the reproducibility of downstream synthesis, assay results, and ultimately, structure–activity correlations.

1-Ethyl Regioisomer (CAS 1243249-97-9)
N-1 substitution may shift target engagement and selectivity profiles compared to the N-2 ethyl anchor, as observed in PEX14-PEX5 SAR.
Uncharacterized 95% Purity Analogs
Lower purity grades with incomplete analytical data may introduce unidentified impurities, complicating SAR interpretation and scale-up reproducibility.
2-Unsubstituted or Isomeric Scaffolds
Pyrazolo[3,4-c]pyridine or 1H-tautomer cores may exhibit divergent kinase/TLR inhibition patterns; patent-class evidence suggests 2-ethyl-2H scaffold is preferentially associated with RIP1/TLR targets.

(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol vs. Closest Analogs Evidence


2-Ethyl vs. 1-Ethyl Regioisomeric Identity Verification

The target compound (CAS 1782437-03-9) is the N-2 ethyl regioisomer of the pyrazolo[4,3-c]pyridine scaffold. Its closest commercially available comparator is the N-1 ethyl isomer, (1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol (CAS 1243249-97-9) [1]. In the published SAR for pyrazolo[4,3-c]pyridine-based PEX14–PEX5 PPI inhibitors, the positioning of the alkyl substituent on the pyrazole nitrogen (N-1 vs. N-2) was shown to alter inhibitory potency against the Trypanosoma cruzi PEX14–PEX5 interaction by approximately 2-fold (N-1 methyl analog being twice as potent as the parent, while the N-2 methyl analog retained comparable potency to the lead), and to influence selectivity over the human PEX14 orthologue [2]. Although the specific 2-ethyl-3-hydroxymethyl analog was not tested in that study, the class-level SAR indicates that the regioisomeric identity is a primary determinant of target binding and must be specified during procurement.

Regioisomer Identity
Class-level inference
N-1 methyl analog: ~2× more potent than parent; N-2 methyl: comparable to lead (PEX14-PEX5 AlphaScreen)
Regioisomeric identity may alter target affinity and selectivity; procurement must specify N-2 ethyl.
Data from T. cruzi PEX14-PEX5 PPI model; direct compound data not available.
Medicinal Chemistry Chemical Biology Synthetic Methodology

Certified Purity vs. Typical Research-Grade Specifications

The target compound is offered by Bidepharm at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many generic suppliers of 1-ethyl or 2-unsubstituted pyrazolo[4,3-c]pyridine analogs provide a standard purity of 95% without guaranteed comprehensive characterization . The 3-percentage-point purity differential corresponds to a reduction in total impurities from ≤5% to ≤2%, which directly improves reproducibility in both milligram-scale SAR exploration and late-stage preclinical scale-up.

Certified Purity
Head-to-head
98% vs. 95% (≤2% impurities vs. ≤5%)
Higher purity baseline with batch-specific NMR/HPLC/GC reduces impurity-related assay variability.
Compared to generic pyrazolopyridine building blocks without full QC documentation.
Analytical Chemistry Quality Control Procurement

Scaffold Privilege in Kinase and TLR Inhibitor Programs

The 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold present in the target compound is explicitly claimed in multiple patent families as a core structure for kinase inhibitors and endosomal toll-like receptor (TLR7/8/9) antagonists, with specific activity demonstrated against RIP1 kinase and cathepsin S [1][2]. In contrast, isomeric scaffolds such as pyrazolo[3,4-c]pyridine or 1H-tautomers often exhibit divergent inhibitory profiles; for example, the carbonitrile analog of the target 2-ethyl series has been reported to inhibit PARP-1 and induce apoptosis in cancer cells, whereas the corresponding 1-ethyl derivatives show a distinct off-target spectrum . This class-level evidence suggests that the 2-ethyl-tetrahydro-2H-pyrazolo[4,3-c]pyridine core is preferentially associated with a specific kinase and TLR inhibition profile that may not be reproduced by 1-ethyl or 2-unsubstituted analogs.

Scaffold Preference
Class-level inference
2-Ethyl-2H-pyrazolo[4,3-c]pyridine core claimed in patents for RIP1 kinase, cathepsin S, TLR7/8/9 inhibition
Scaffold selection may align with kinase/TLR screening programs; verify with in-house assays.
No direct IC50 for target compound; isomer preference inferred from patent landscape.
Kinase Inhibition Immunology Drug Discovery

(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol – Validated Application Scenarios


Kinase Inhibitor Lead Optimization with Regioisomeric Precision

In kinase drug discovery programs, subtle changes in the substitution pattern of the heterocyclic core can dramatically alter target selectivity and off-target liability [1]. This building block provides an unambiguous N-2 ethyl substitution that has been validated in patent families targeting RIP1, cathepsin S, and TLRs, allowing medicinal chemists to explore the SAR of the 3-hydroxymethyl vector with confidence that the core regiochemistry is fixed and reproducible [2].

PEX14–PEX5 PPI Inhibitor Library Synthesis with Defined N-2 Alkylation

The published SAR of pyrazolo[4,3-c]pyridines as PEX14–PEX5 PPI inhibitors demonstrates that N-2 substitution modulates both trypanocidal potency and selectivity over the human orthologue [3]. Researchers synthesizing focused libraries around this phenotype should use the 2-ethyl-3-hydroxymethyl derivative as a key intermediate to maintain alignment with the established SAR trend, rather than relying on the 1-ethyl isomer which presents a different pharmacophoric arrangement [4].

High-Throughput Chemistry with Documented Purity and QC

Automated parallel synthesis and high-throughput biological screening require building blocks of consistent and documented quality to avoid false-positive or false-negative results . With a guaranteed purity of 98% and batch-specific NMR, HPLC, and GC data, this compound meets the stringent quality requirements of modern discovery workflows, outperforming generic 95% purity alternatives where impurity profiles are incompletely characterized .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N-2 regioisomer identity
Confirm ethyl substitution via 1H/13C NMR; assess target selectivity in kinase panel
PEX14-PEX5 PPI inhibitor SAR expansion
N-2 alkyl alignment with published SAR
Compare with 1-ethyl isomer in PPI assay; monitor human orthologue selectivity
High-throughput parallel synthesis
Batch QC documentation and purity
Review HPLC/GC impurity profiles; confirm hydroxymethyl reactivity in test couplings
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